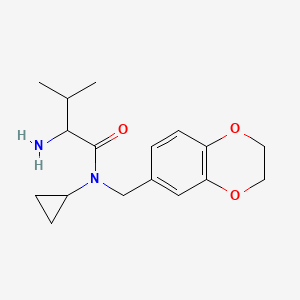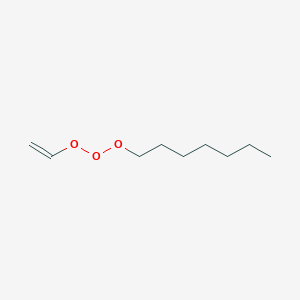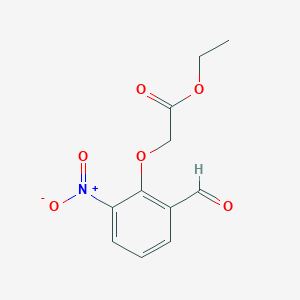![molecular formula C14H16N2O B14795945 (2Z,3Z)-2-benzylidene-N-hydroxy-1-azabicyclo[2.2.2]octan-3-imine](/img/structure/B14795945.png)
(2Z,3Z)-2-benzylidene-N-hydroxy-1-azabicyclo[2.2.2]octan-3-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-((Z)-benzylidene)quinuclidin-3-one oxime is a chemical compound that belongs to the class of quinuclidine derivatives This compound is characterized by the presence of a quinuclidine ring, a benzylidene group, and an oxime functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-((Z)-benzylidene)quinuclidin-3-one oxime typically involves the following steps:
Formation of Quinuclidin-3-one: The starting material, quinuclidin-3-one, can be synthesized through the cyclization of 1,5-diaminopentane with formaldehyde.
Benzylidene Formation: The quinuclidin-3-one is then reacted with benzaldehyde under basic conditions to form (Z)-2-((Z)-benzylidene)quinuclidin-3-one.
Oxime Formation: Finally, the benzylidene derivative is treated with hydroxylamine hydrochloride in the presence of a base to form the oxime derivative.
Industrial Production Methods
Industrial production methods for (Z)-2-((Z)-benzylidene)quinuclidin-3-one oxime would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-2-((Z)-benzylidene)quinuclidin-3-one oxime can undergo various types of chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso or nitro derivatives.
Reduction: The oxime group can be reduced to form amines.
Substitution: The benzylidene group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzylidene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-2-((Z)-benzylidene)quinuclidin-3-one oxime is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological targets makes it a valuable tool for drug discovery and development.
Medicine
In medicine, (Z)-2-((Z)-benzylidene)quinuclidin-3-one oxime is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (Z)-2-((Z)-benzylidene)quinuclidin-3-one oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological molecules, while the benzylidene group can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinuclidin-3-one: The parent compound without the benzylidene and oxime groups.
Benzylidenequinuclidine: A derivative with only the benzylidene group.
Quinuclidin-3-one oxime: A derivative with only the oxime group.
Uniqueness
(Z)-2-((Z)-benzylidene)quinuclidin-3-one oxime is unique due to the presence of both the benzylidene and oxime groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C14H16N2O |
|---|---|
Molekulargewicht |
228.29 g/mol |
IUPAC-Name |
(NZ)-N-[(2Z)-2-benzylidene-1-azabicyclo[2.2.2]octan-3-ylidene]hydroxylamine |
InChI |
InChI=1S/C14H16N2O/c17-15-14-12-6-8-16(9-7-12)13(14)10-11-4-2-1-3-5-11/h1-5,10,12,17H,6-9H2/b13-10-,15-14- |
InChI-Schlüssel |
HRIJKLAHYFFWJZ-UWBCJZLBSA-N |
Isomerische SMILES |
C1CN\2CCC1/C(=N/O)/C2=C/C3=CC=CC=C3 |
Kanonische SMILES |
C1CN2CCC1C(=NO)C2=CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




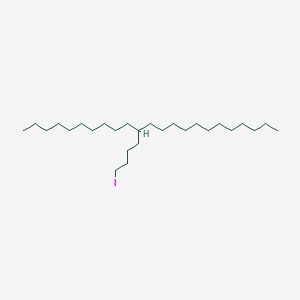
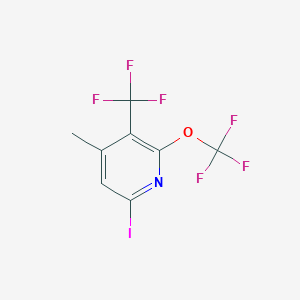
![tert-butyl (2S)-2-[(1S,2S)-3-[(1S)-2-hydroxy-1,2,2-triphenylethoxy]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidine-1-carboxylate](/img/structure/B14795883.png)
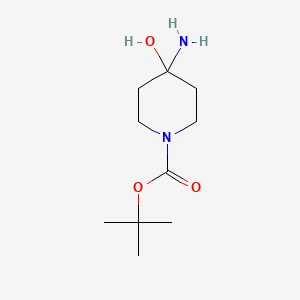
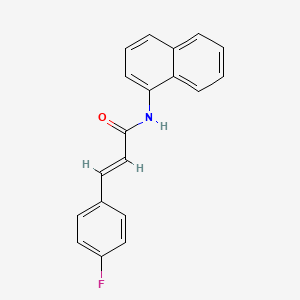
![2-amino-N-ethyl-N-[(4-methylphenyl)methyl]propanamide](/img/structure/B14795911.png)
![1-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]-3-{4-[2-(Pyridin-4-Ylmethoxy)ethyl]-1,3-Thiazol-2-Yl}urea](/img/structure/B14795914.png)
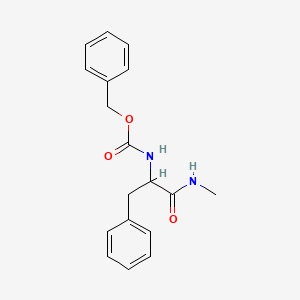
![7-[3-[[2-(3,5-Dihydroxyphenyl)-2-hydroxyethyl]amino]propyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione](/img/structure/B14795927.png)
